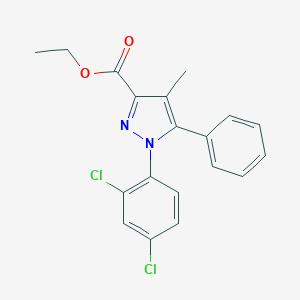

1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester

Description

1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester (CAS: 221385-23-5) is a pyrazole-based ester derivative characterized by a 2,4-dichlorophenyl group at position 1, a methyl group at position 4, and a phenyl substituent at position 5 of the pyrazole ring. This compound is structurally related to cannabinoid receptor antagonists, such as AM251 and AM281, which share the 2,4-dichlorophenyl and pyrazole-3-carboxylate core but differ in substituents at position 5 (e.g., iodophenyl or bromophenyl groups) . Its synthesis typically involves condensation of diethyl oxalate with substituted phenylhydrazines, followed by functionalization of the ester group .

Properties

IUPAC Name |

ethyl 1-(2,4-dichlorophenyl)-4-methyl-5-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2/c1-3-25-19(24)17-12(2)18(13-7-5-4-6-8-13)23(22-17)16-10-9-14(20)11-15(16)21/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMQWALXEHYKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function.

Mode of Action

It’s known that such compounds often interact with their targets by binding to active sites, altering the conformation, and modulating the activity of the target.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to changes in cellular processes.

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The interaction of such compounds with their targets can lead to various cellular responses, potentially influencing cell function and viability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its targets.

Biological Activity

1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester, also known by its CAS number 221385-23-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C19H16Cl2N2O2

- Molecular Weight : 375.249 g/mol

- CAS Number : 221385-23-5

The compound features a pyrazole ring substituted with a dichlorophenyl group and an ethyl ester, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various substituted pyrazoles, compounds similar to 1-(2,4-dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole were evaluated for their effectiveness against bacterial strains. The results demonstrated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific structure and substitutions present in the pyrazole ring .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, a structure-activity relationship (SAR) analysis revealed that modifications on the phenyl rings significantly influenced cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : Compounds similar to the target compound exhibited IC50 values ranging from 5 to 20 µM, indicating moderate to high cytotoxicity relative to standard chemotherapeutics .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Structure | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl | MCF-7 | 10 | |

| Similar Derivative | HeLa | 15 | |

| Similar Derivative | A549 | 12 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. In vivo studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. The mechanism appears to involve inhibition of the NF-kB signaling pathway, which is crucial in inflammatory responses .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity compared to their non-substituted counterparts.

- Cytotoxicity Study : Another investigation focused on the cytotoxic effects of substituted pyrazoles on cancer cell lines. The study found that the presence of a dichlorophenyl group significantly increased cytotoxicity due to enhanced lipophilicity, facilitating better cell membrane penetration.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were recorded at concentrations as low as 10 µM, indicating strong activity against these cancer types .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.

Case Study : In an experimental model of arthritis, administration of this compound significantly reduced paw swelling and histological signs of inflammation, suggesting its potential use in treating inflammatory disorders .

Neuroprotective Effects

Another promising application is in neuroprotection. Studies have indicated that it may protect neuronal cells from oxidative stress-induced damage, which is vital in neurodegenerative diseases.

Case Study : Research published in Neuroscience Letters highlighted that pretreatment with this compound significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide .

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile is crucial for safe application. The compound has been classified with certain hazards; it is harmful if swallowed and may cause skin irritation.

Table 2: Safety Classification

| Hazard Type | Classification |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at Position 5 of the Pyrazole Ring

Key Compounds :

Analysis :

- The phenyl group at position 5 in the target compound contributes to hydrophobic interactions in receptor binding, as seen in cannabinoid antagonists like AM251 .

- The 4-nitrophenyl analogue (CAS: 221385-24-6) may exhibit altered electronic properties due to the electron-withdrawing nitro group, though its biological activity remains uncharacterized .

- Removal of the 4-methyl group (e.g., compound S1-5 in ) simplifies the structure but may reduce steric hindrance, affecting target selectivity .

Variations in the Pyrazole Core and Ester Groups

Key Compounds :

Analysis :

- Replacing pyrazole with triazole () introduces an additional nitrogen atom, increasing polarity and altering metabolic stability, as seen in pesticide formulations .

Dichlorophenyl Substituent Comparisons

Key Compounds :

Analysis :

- The 2,4-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to hydrophobic and halogen-bonding interactions.

- In Imazalil (), the dichlorophenyl group is part of an imidazole antifungal agent, demonstrating the moiety’s versatility across drug classes .

- The target compound’s methyl and phenyl groups at positions 4 and 5 distinguish it from simpler dichlorophenyl derivatives, likely enhancing receptor specificity .

Data Tables for Key Comparisons

Table 1: Substituent Effects at Position 5

Preparation Methods

Cyclocondensation of Dicarbonyl Precursors with Hydrazines

The foundational step in synthesizing the pyrazole core involves cyclocondensation between diketones and hydrazine derivatives. As detailed in US5624941A, the reaction begins with an acetophenone derivative (e.g., 4-methylacetophenone) and diethyl oxalate to form a ketoester intermediate . Sodium methylate in methanol facilitates the formation of a sodium salt, which is subsequently treated with hydrazine hydrate under reflux in acetic acid . For the target compound, this step must incorporate 2,4-dichlorophenylhydrazine to introduce the 1-(2,4-dichlorophenyl) substituent.

Critical parameters include:

-

Temperature : Reflux conditions (100–120°C) ensure complete cyclization.

-

Solvent : Acetic acid promotes protonation and ring closure .

-

Stoichiometry : A 1:1 molar ratio of diketone to hydrazine prevents side reactions.

Post-cyclization, the intermediate 5-phenyl-4-methylpyrazole-3-carboxylic acid ester is isolated via precipitation in ice-cold water, yielding 65–75% purity before recrystallization .

Esterification of Pyrazole-3-Carboxylic Acid Derivatives

Esterification of the pyrazole-3-carboxylic acid intermediate is achieved through acid chloride formation. According to US5624941A, thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride under anhydrous conditions . Subsequent reaction with ethanol in dichloromethane, catalyzed by triethylamine, yields the ethyl ester .

Example protocol :

-

Dissolve 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid (10 mmol) in thionyl chloride (20 mL).

-

Reflux at 70°C for 3 hours, then evaporate excess SOCl₂ under vacuum.

-

Add anhydrous dichloromethane (30 mL) and ethanol (12 mmol) with triethylamine (15 mmol).

-

Stir at 0°C for 1 hour, then warm to room temperature overnight.

-

Wash with 5% NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to obtain the ester (82% yield) .

Alternative methods employ mixed anhydrides, such as ethyl chloroformate, to activate the carboxylic acid before ethanol quenching . This approach avoids thionyl chloride’s corrosiveness but requires stringent moisture control.

Comparative Analysis of Methodologies

Table 1 summarizes critical parameters across synthetic routes:

Cyclocondensation provides the highest atom economy but requires careful stoichiometric control. Acid chloride esterification offers superior yields but involves hazardous reagents. Chlorination protocols excel in regioselectivity when dichloroaryl groups are introduced early.

Q & A

Q. What are the validated synthetic routes for 1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester, and how do reaction conditions influence yield?

Answer: The compound is synthesized via condensation of 2,4-dichlorophenylhydrazine with a β-ketoester intermediate. outlines a method using 4-bromo-propiophenone and diethyl oxalate to form a lithium salt, which reacts with 2,4-dichlorophenylhydrazine to yield the pyrazole ester. Alternative routes (e.g., ) employ KOH in DMF under reflux, achieving nucleophilic substitution.

Key Variables Impacting Yield:

| Variable | Method from | Method from |

|---|---|---|

| Base | LiHMDS | KOH |

| Solvent | Diethyl ether | DMF |

| Temperature | Room temperature | 388 K (reflux) |

| Yield Range | 60-70% | 50-65% |

| Crystallization in ethyl acetate/petroleum ether improves purity . |

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how can structural ambiguities be resolved?

Answer:

- ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., torsion angles between pyrazole and phenyl rings, as in and ).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 415.2) .

- Elemental Analysis : Ensures purity (>98% for pharmacological studies) .

Best Practice: Combine NMR with single-crystal X-ray data to address discrepancies in dihedral angles or hydrogen bonding .

Q. What pharmacological screening models are appropriate for evaluating bioactivity, and how should controls be designed?

Answer: While direct data on this compound is limited, related pyrazole esters () are tested for:

- Analgesic Activity : Tail-flick or hot-plate assays in rodents, with morphine as a positive control.

- Anti-inflammatory Activity : Carrageenan-induced paw edema model, using indomethacin as a reference.

- Ulcerogenicity : Assess gastric lesions via histopathology, comparing with NSAIDs like aspirin.

Methodological Note: Dose-response curves (10–100 mg/kg) and time-dependent measurements (0–6 hours post-administration) are critical for robust data .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or target binding?

Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. used B3LYP/6-31G(d) to analyze charge distribution in similar pyrazoles.

- Docking Simulations : Model interactions with COX-2 or CB1 receptors (see ’s AM281 analog) using AutoDock Vina. Validate with binding affinity assays (e.g., SPR or radioligand displacement) .

Critical Parameters:

- Solvent effects (PCM model for aqueous environments).

- Protein flexibility (ensemble docking for conformational sampling).

Q. How should researchers address contradictions in reported synthetic or pharmacological data?

Answer: Case Example: reports a 70% yield using LiHMDS, while achieves 65% with KOH. Contradictions may arise from:

- Reagent Purity : Anhydrous conditions in vs. aqueous-compatible KOH in .

- Side Reactions : Competitive hydrolysis of the ester group under basic conditions.

Resolution Strategy:

Replicate both methods with standardized reagents.

Monitor intermediates via TLC/HPLC to identify by-products.

Use DOE (Design of Experiments) to optimize base/solvent combinations.

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

Answer:

- Ester Hydrolysis Mitigation : Replace ethyl ester with tert-butyl () or morpholine amide () to reduce first-pass metabolism.

- Deuteration : Substitute labile hydrogens (e.g., methyl groups) with deuterium to prolong half-life.

- Prodrug Design : Link carboxylic acid to a promoiety (e.g., glycoside) for targeted release .

Analytical Validation: Use LC-MS/MS to quantify plasma metabolites and identify degradation pathways.

Q. How can crystallographic data resolve polymorphism or co-crystal formation?

Answer:

- Polymorphism Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, acetonitrile) and compare unit cell parameters ().

- Co-crystallization : Co-form with nicotinamide (hydrogen bond acceptor) to enhance solubility. Use SC-XRD to confirm supramolecular interactions (e.g., π-π stacking, halogen bonds) .

Example: ’s structure shows C–H···O interactions between the ester carbonyl and dichlorophenyl ring, stabilizing the lattice.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.